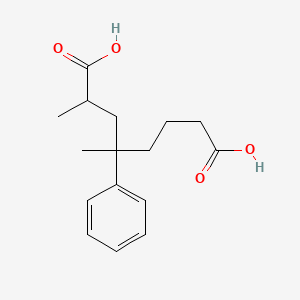![molecular formula C8H13NO4S B14489196 Methyl 3-[(N-acetylglycyl)sulfanyl]propanoate CAS No. 63630-60-4](/img/structure/B14489196.png)
Methyl 3-[(N-acetylglycyl)sulfanyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(N-acetylglycyl)sulfanyl]propanoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound features a sulfanyl group, which is a sulfur atom bonded to a carbon atom, and an acetylglycyl group, which is derived from glycine, the simplest amino acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(N-acetylglycyl)sulfanyl]propanoate typically involves the esterification of 3-mercaptopropanoic acid with N-acetylglycine. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[(N-acetylglycyl)sulfanyl]propanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine are often used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various acyl derivatives.
Applications De Recherche Scientifique
Methyl 3-[(N-acetylglycyl)sulfanyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-[(N-acetylglycyl)sulfanyl]propanoate involves its interaction with various molecular targets. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress levels. The acetylglycyl moiety can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-mercaptopropanoate: Lacks the acetylglycyl group, making it less complex.
N-acetylglycine: Does not contain the ester or sulfanyl groups.
Methyl 3-[(N-acetylcysteinyl)sulfanyl]propanoate: Contains a cysteine-derived moiety instead of glycine.
Uniqueness
Methyl 3-[(N-acetylglycyl)sulfanyl]propanoate is unique due to its combination of an ester, sulfanyl, and acetylglycyl groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
63630-60-4 |
|---|---|
Formule moléculaire |
C8H13NO4S |
Poids moléculaire |
219.26 g/mol |
Nom IUPAC |
methyl 3-(2-acetamidoacetyl)sulfanylpropanoate |
InChI |
InChI=1S/C8H13NO4S/c1-6(10)9-5-8(12)14-4-3-7(11)13-2/h3-5H2,1-2H3,(H,9,10) |
Clé InChI |
KIWSMYNBKDPRAD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCC(=O)SCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


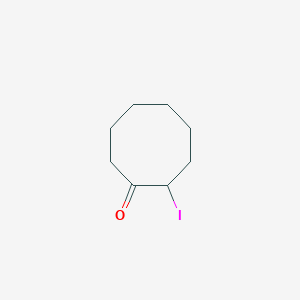

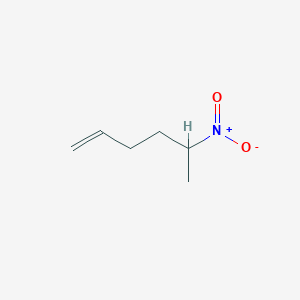
![2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanethioamide](/img/structure/B14489140.png)

![5-Bromo-6-(propan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14489149.png)
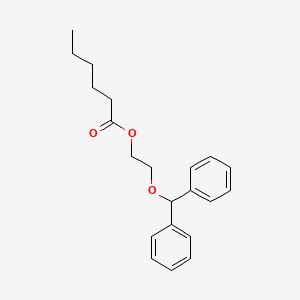
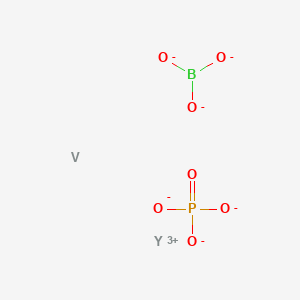
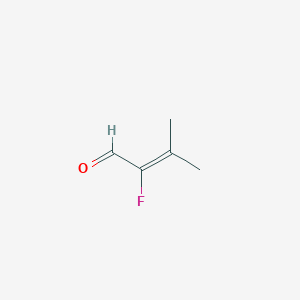
![3-[(2-Oxocyclohexyl)methyl]cyclohexane-1,2-dione](/img/structure/B14489173.png)

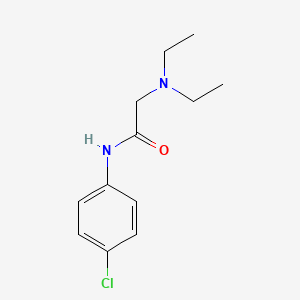
![Germane, [(4-ethenylphenyl)methyl]trimethyl-](/img/structure/B14489191.png)
